molecular formula C10H8N2O B093004 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile CAS No. 1011-38-7

3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile

Cat. No. B093004
CAS RN: 1011-38-7
M. Wt: 172.18 g/mol
InChI Key: JJLQMPQQWPQNEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile, also known as PHCCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PHCCC belongs to the class of isoxazole derivatives and has been shown to have modulatory effects on the glutamate receptor, which is a critical component of the central nervous system.

Mechanism Of Action

3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile acts as a positive allosteric modulator of the AMPA receptor, which is a subtype of the glutamate receptor. The compound enhances the activity of the receptor, leading to increased synaptic transmission and improved neuronal function. 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile has also been shown to have neuroprotective effects, which may be due to its ability to modulate glutamate receptor activity.

Biochemical And Physiological Effects

3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile has been shown to have a variety of biochemical and physiological effects, including increased synaptic transmission, improved neuronal function, and neuroprotection. The compound has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate glutamate receptor activity.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile in lab experiments is its ability to modulate glutamate receptor activity, which is a critical component of the central nervous system. However, one limitation of using 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile, including the development of more potent and selective compounds that target the glutamate receptor. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile, as well as its potential therapeutic applications in neurological disorders. Finally, the development of new methods for synthesizing 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile may also be an area of future research.

Synthesis Methods

3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile can be synthesized using a variety of methods, including the reaction of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid with thionyl chloride, followed by reaction with cyanide ion. Another method involves the reaction of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid with phosphorous oxychloride, followed by reaction with sodium cyanide.

Scientific Research Applications

3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile has been shown to have potential therapeutic applications in a variety of neurological disorders, including epilepsy, depression, and anxiety. The compound has been shown to modulate the activity of the glutamate receptor, which plays a critical role in the regulation of synaptic transmission in the central nervous system.

properties

CAS RN

1011-38-7

Product Name

3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonitrile

InChI

InChI=1S/C10H8N2O/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-5,9H,6H2

InChI Key

JJLQMPQQWPQNEH-UHFFFAOYSA-N

SMILES

C1C(ON=C1C2=CC=CC=C2)C#N

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2)C#N

Origin of Product

United States

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